N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiadiazoles This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a benzothiadiazole moiety
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of suitable precursors to form the benzothiophene ring. This can be achieved through the reaction of a thiophene derivative with a nitrile compound under acidic or basic conditions.
Introduction of the Benzothiadiazole Moiety: The benzothiadiazole ring is introduced through a coupling reaction with a suitable diazonium salt. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene or benzothiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted and functionalized derivatives.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: This compound shares a similar benzothiophene core but differs in the substituents on the benzene ring.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(6-oxo-1-cyclohexa-2,4-dienylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]thio]acetamide: This compound features a benzothiophene ring fused with a triazole moiety, highlighting the diversity of structures that can be derived from the benzothiophene core.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c17-8-11-10-3-1-2-4-13(10)22-16(11)18-15(21)9-5-6-14-12(7-9)19-20-23-14/h5-7H,1-4H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGBYLITNHYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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